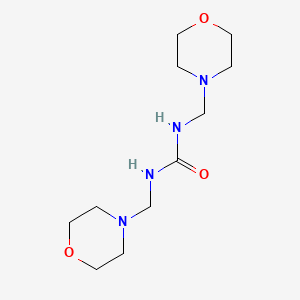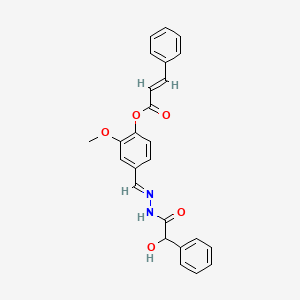
1,3-Bis(morpholin-4-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス(モルホリン-4-イルメチル)尿素は、分子式がC({11})H({22})N({4})O({3})である有機化合物です。これは、尿素骨格に2つのモルホリン環が結合していることを特徴としています。
2. 製法
合成経路と反応条件
1,3-ビス(モルホリン-4-イルメチル)尿素は、いくつかの方法で合成できます。一般的な方法の1つは、モルホリンとホルムアルデヒドおよび尿素の反応です。反応は通常、次のように進行します。
ステップ1: モルホリンはホルムアルデヒドと反応してビス(モルホリン-4-イル)メタンを形成します。
ステップ2: 次に、ビス(モルホリン-4-イル)メタンは、制御された条件下で尿素と反応して、1,3-ビス(モルホリン-4-イルメチル)尿素を生成します。
反応条件には、混合物を特定の温度に加熱し、反応が完了するまで一定時間維持することがよく含まれます。
工業的製造方法
工業的な設定では、1,3-ビス(モルホリン-4-イルメチル)尿素の製造には、効率と収率を高めるための連続フロープロセスが採用される場合があります。触媒の使用と最適化された反応条件により、合成のスケーラビリティをさらに向上させることができます。
3. 化学反応解析
反応の種類
1,3-ビス(モルホリン-4-イルメチル)尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するN-酸化物を形成することができます。
還元: 還元反応により、第二級アミンが生成される可能性があります。
置換: モルホリン環は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウム (LiAlH(_4)) や水素化ホウ素ナトリウム (NaBH(_4)) などの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロリドなどの求核剤は、塩基性または酸性条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-酸化物が生成される場合がありますが、還元により第二級アミンが生成される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(morpholin-4-ylmethyl)urea can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and urea. The reaction typically proceeds as follows:
Step 1: Morpholine reacts with formaldehyde to form bis(morpholin-4-yl)methane.
Step 2: Bis(morpholin-4-yl)methane is then reacted with urea under controlled conditions to yield this compound.
The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1,3-Bis(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1,3-ビス(モルホリン-4-イルメチル)尿素は、科学研究でいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
医学: 特定の酵素や受容体を標的とする薬剤の開発において特に、治療薬としての可能性について研究が進められています。
産業: 特殊化学品や材料の製剤に使用できます。
作用機序
1,3-ビス(モルホリン-4-イルメチル)尿素がその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、その活性を調節する可能性があります。モルホリン環は結合親和性と特異性を高めることができ、薬物設計と開発における貴重なツールとなっています。
6. 類似の化合物との比較
類似の化合物
1,3-ビス(ピペリジン-4-イルメチル)尿素: モルホリンの代わりにピペリジン環を持つ類似の構造。
1,3-ビス(ピロリジン-4-イルメチル)尿素: ピロリジン環を含みます。
1,3-ビス(アゼパン-4-イルメチル)尿素: アゼパン環を特徴としています。
独自性
1,3-ビス(モルホリン-4-イルメチル)尿素は、モルホリン環の存在によってユニークです。モルホリン環は、異なる環構造を持つ類似の化合物と比較して、溶解性と反応性を高める水素結合に関与できる酸素原子を付与します。
この詳細な概要は、合成、反応、用途、および類似の化合物との比較を含め、1,3-ビス(モルホリン-4-イルメチル)尿素についての包括的な理解を提供します。
類似化合物との比較
Similar Compounds
1,3-Bis(piperidin-4-ylmethyl)urea: Similar structure but with piperidine rings instead of morpholine.
1,3-Bis(pyrrolidin-4-ylmethyl)urea: Contains pyrrolidine rings.
1,3-Bis(azepan-4-ylmethyl)urea: Features azepane rings.
Uniqueness
1,3-Bis(morpholin-4-ylmethyl)urea is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, enhancing solubility and reactivity compared to similar compounds with different ring structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
6969-60-4 |
|---|---|
分子式 |
C11H22N4O3 |
分子量 |
258.32 g/mol |
IUPAC名 |
1,3-bis(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16) |
InChIキー |
SNQPTCADDNMILA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CNC(=O)NCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
